molecular formula C12H23NO3 B2565674 tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate CAS No. 1420876-48-7

tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate

Cat. No.: B2565674
CAS No.: 1420876-48-7
M. Wt: 229.32
InChI Key: LAAWJBZTSKAZNN-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen position, a hydroxyl group at position 4, and methyl substituents at positions 3 and 5. This structure confers unique steric and electronic properties, making it valuable as a synthetic intermediate in pharmaceutical chemistry.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAWJBZTSKAZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,5-dimethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its piperidine core is a common motif in many bioactive compounds, making it valuable in the preparation of pharmaceuticals and agrochemicals. The synthesis typically involves reacting 4-hydroxy-3,5-dimethylpiperidine with tert-butyl chloroformate under basic conditions, often using dichloromethane as a solvent and triethylamine as a base.

Pharmacological Potential
The biological activity of tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is largely attributed to its ability to interact with various biological targets:

  • Neuroprotective Effects : Studies indicate that compounds with similar structures can protect neurons from oxidative stress-induced apoptosis. For instance, research has shown that derivatives can modulate the MAPK signaling pathway, providing neuroprotection.
  • Enzyme Inhibition : The compound has demonstrated moderate inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various piperidine derivatives, including this compound. Results indicated that these compounds could reduce neuronal apoptosis under oxidative stress conditions, likely through modulation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE by this compound. It showed that this compound could inhibit AChE activity, which is crucial for developing therapies aimed at Alzheimer's disease.

Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting neurological disorders. Its unique structure allows it to serve as a valuable probe in biochemical studies aimed at understanding enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s 3,5-dimethyl groups likely increase lipophilicity compared to hydroxypropyl or aromatic substituents in analogs .
  • Solubility : Hydroxyalkyl-substituted derivatives (e.g., 4-(3-hydroxypropyl)) exhibit higher aqueous solubility (~3.4 mg/mL) than methylated or aromatic analogs .
  • Bioavailability : tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate shows high GI absorption, suggesting that substituent polarity significantly impacts bioavailability .

Biological Activity

Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (CAS No. 71634844) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its biological efficacy.

Structural Information

  • Molecular Formula : C₁₂H₂₃N₁O₃
  • SMILES : CC1CN(CC(C1O)C)C(=O)OC(C)(C)C
  • InChIKey : LAAWJBZTSKAZNN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential anticancer properties and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in cancer cell lines. A notable study highlighted that certain piperidine derivatives demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural features of these compounds, including saturation and three-dimensional configurations, are believed to enhance their interaction with protein binding sites, thus improving their biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving similar piperidine derivatives has shown moderate protective effects against amyloid-beta (Aβ) deposition, which is crucial in Alzheimer's disease pathology. In models simulating Aβ aggregation, compounds were observed to reduce levels of inflammatory markers such as TNF-α and free radicals . These findings suggest that this compound may offer protective benefits in neurodegenerative conditions.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AnticancerCytotoxicity in FaDu cells
NeuroprotectionReduction in Aβ deposition

Case Studies and Research Findings

In-depth research has revealed various aspects of the biological activity of related piperidine compounds:

  • Anticancer Studies :
    • A study demonstrated that specific piperidine derivatives exhibited superior cytotoxicity and apoptosis induction compared to standard chemotherapeutics .
    • Researchers utilized a novel approach termed "escape from flatland," which emphasizes the importance of three-dimensional structures in enhancing drug efficacy against cancer cells.
  • Neuroprotective Mechanisms :
    • In models of Alzheimer’s disease, treatment with piperidine derivatives resulted in significant reductions in Aβ levels and associated inflammatory markers .
    • The protective effects were attributed to the ability of these compounds to modulate oxidative stress and inflammatory responses.

Q & A

Q. Table 1: Example Reaction Parameters

ParameterConditionSource
SolventTHF, 0°C → 25°C
Methylation AgentMethyl iodide (1.2 equiv)
CatalystK2_2CO3_3 (2.0 equiv)
PurificationSilica column (Hexane:EtOAc 3:1)

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl/methyl substituents on the piperidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C12_{12}H23_{23}NO3_3: calc. 230.1756, obs. 230.1758) .
  • X-ray Crystallography : Resolve stereochemistry if diastereomers form during synthesis .
  • Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid exposure to moisture or heat (>30°C) .
  • Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) often arise from incomplete characterization. To address this:

  • Cross-Reference Studies : Compare data from multiple sources (e.g., PubChem, supplier SDS) and note testing conditions (e.g., cell lines, exposure duration) .
  • In Silico Prediction : Use tools like ECOSAR or TEST to predict ecotoxicity endpoints (e.g., LC50_{50} for aquatic organisms) when experimental data are lacking .
  • In-House Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD Guidelines 423/425) to fill data gaps .

Advanced Question: What strategies optimize the regioselectivity of functional group modifications in this compound?

Methodological Answer:
Regioselectivity challenges (e.g., competing hydroxyl vs. methyl group reactivity) can be mitigated via:

  • Protecting Group Chemistry : Temporarily block the hydroxyl group with TBS or acetyl before methylating the piperidine ring .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/C) to direct substitutions toward less sterically hindered positions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and adjust conditions dynamically .

Advanced Question: How can computational modeling enhance the design of derivatives for biological activity screening?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities for target proteins (e.g., kinases or GPCRs) .
  • QSAR Models : Train machine learning algorithms on existing bioactivity data to prioritize derivatives with favorable ADMET profiles .
  • Reaction Pathway Simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to explore feasible synthetic routes for novel analogs .

Advanced Question: What methodologies address the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS to identify pH-sensitive moieties (e.g., Boc group hydrolysis at pH <3) .
  • Stabilization Strategies : Formulate with cyclodextrins or liposomes to protect against acidic degradation in drug delivery applications .

Advanced Question: How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR or Raman) to detect deviations in reaction parameters .
  • Design of Experiments (DoE) : Use factorial design to identify critical factors (e.g., temperature, stirring rate) affecting purity and yield .

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